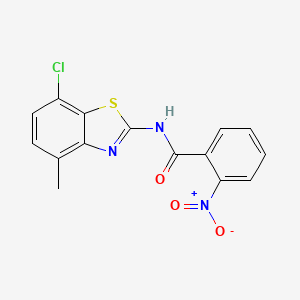

![molecular formula C21H24N2O2 B2381763 N-[4-méthyl-3-(2-oxopipéridin-1-yl)phényl]-3-phénylpropanamide CAS No. 941873-16-1](/img/structure/B2381763.png)

N-[4-méthyl-3-(2-oxopipéridin-1-yl)phényl]-3-phénylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Considerable efforts have been devoted to the synthesis of position isomeric piperidones and their derivatives .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C16H22N2O2 . The structure holds promise in various research fields, unlocking new possibilities.Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are represented by the formula C16H22N2O2 . More specific properties are not mentioned in the available resources.Applications De Recherche Scientifique

- La portion pipéridine est présente dans plus de vingt classes de médicaments, ce qui en fait un élément structurel crucial . Les scientifiques étudient son rôle dans les interactions médicament-récepteur et l'activité pharmacologique.

Chimie médicinale et conception de médicaments

Propriétés antimicrobiennes

En résumé, le N-[4-méthyl-3-(2-oxopipéridin-1-yl)phényl]-3-phénylpropanamide est prometteur dans la conception de médicaments, la recherche antimicrobienne, la biologie chimique et la science des matériaux. Sa structure polyvalente en fait un substrat précieux pour la création de composés biologiquement actifs. Les chercheurs continuent d'explorer ses applications potentielles dans divers domaines scientifiques . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à nous les poser ! 😊

Mécanisme D'action

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide is the coagulation enzyme Factor Xa (FXa) . FXa plays a crucial role in the coagulation cascade, which is responsible for blood clotting. The compound has an inhibitory constant of 0.08 nM for human FXa, indicating a high degree of selectivity .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide: acts as a direct inhibitor of FXa . It produces a rapid onset of inhibition of FXa and inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide reduces thrombin generation, thereby indirectly inhibiting platelet aggregation .

Pharmacokinetics

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide: has good bioavailability, low clearance, and a small volume of distribution in animals and humans . It has a low potential for drug-drug interactions . The elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion .

Result of Action

The molecular and cellular effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide ’s action primarily involve the reduction of thrombin generation and the indirect inhibition of platelet aggregation . This results in antithrombotic efficacy, as demonstrated in pre-clinical studies .

Analyse Biochimique

Biochemical Properties

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide exhibits a high degree of potency and selectivity for factor Xa over other human coagulation proteases . It interacts with factor Xa, producing a rapid onset of inhibition with an association rate constant of approximately 20 μM^-1/s .

Cellular Effects

In the cellular context, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide indirectly inhibits platelet aggregation by reducing thrombin generation . This effect on cellular processes contributes to its antithrombotic efficacy .

Molecular Mechanism

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide exerts its effects at the molecular level by inhibiting free and prothrombinase- and clot-bound factor Xa activity in vitro . This inhibition of factor Xa activity is a key aspect of its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide demonstrates dose-dependent antithrombotic efficacy . Its effects are observed over time, with no excessive increases in bleeding times when added on top of aspirin or aspirin plus clopidogrel at clinically relevant doses .

Dosage Effects in Animal Models

In animal models, the effects of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide vary with different dosages . It has been shown to exhibit dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Metabolic Pathways

The metabolic pathways of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide involve renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban has been identified as the major circulating metabolite of apixaban in humans, but it is inactive against human factor Xa .

Transport and Distribution

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . This suggests efficient transport and distribution within cells and tissues .

Subcellular Localization

Given its role as a factor Xa inhibitor, it is likely to be found where factor Xa is present, which is typically within the blood compartment .

Propriétés

IUPAC Name |

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c1-16-10-12-18(15-19(16)23-14-6-5-9-21(23)25)22-20(24)13-11-17-7-3-2-4-8-17/h2-4,7-8,10,12,15H,5-6,9,11,13-14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKCDBGJDSSBBAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CCC2=CC=CC=C2)N3CCCCC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-benzyl-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2381690.png)

![2-(Benzo[d]thiazol-2-yl)-2-(2-chloropyrimidin-4-yl)acetonitrile](/img/structure/B2381694.png)

![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)

![1-(3,4-Difluorophenyl)-3-[(4-methylphenyl)methylsulfanyl]pyrazin-2-one](/img/structure/B2381700.png)